molecular formula C11H11NO2 B3418424 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone CAS No. 124043-91-0

1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone

Cat. No. B3418424
CAS RN: 124043-91-0
M. Wt: 189.21 g/mol
InChI Key: OVUBMWAMRAMELY-UHFFFAOYSA-N
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Description

“1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone” is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . It has a molecular formula of C11H11NO2 . This compound is also known as 2-hydroxy-1-(1-methyl-1H-indol-3-yl)-2,2-diphenylethanone .


Molecular Structure Analysis

The molecular structure of “1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone” can be represented by the formula C11H11NO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Researchers have synthesized derivatives of 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone and evaluated their potential as anti-inflammatory agents. These derivatives were prepared through a series of reactions, starting with indole and chloroacetylchloride, and were tested for anti-inflammatory activity in wistar albino rats using the carrageenan-induced Rat Hind Paw Edema model (Rehman, Saini, & Kumar, 2022).

Neuroprotective Agents

  • Certain indole derivatives, including those related to 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone, have been found to exhibit neuroprotective properties. They were identified as potent ligands of the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor and demonstrated antioxidant properties. These compounds have potential applications in treating neurodegenerative diseases (Buemi et al., 2013).

Anti-Inflammatory and Analgesic Activity

  • Novel 1-(1H-indol-1-yl)ethanone compounds have been synthesized and evaluated for their effects on the COX-2 enzyme. These compounds showed significant anti-inflammatory and analgesic activities, indicating their potential use in the development of new nonsteroidal anti-inflammatory drugs (Kumar, Deepika, Porwal, & Mishra, 2022).

Antimicrobial and Antifungal Activities

  • New derivatives of 1H-Indole, synthesized from reactions involving 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone, have shown significant antimicrobial and antifungal activities. These compounds were tested against pathogens like Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli, indicating their potential application in antimicrobial and antifungal treatments (Anonymous, 2020).

Ligands for NMDA Receptors

  • Research has been conducted on novel indole derivatives as ligands for GluN2B/NMDA receptors. These studies have explored the binding affinity and potential interactions of these compounds, highlighting their relevance in neuroscience research (Gitto et al., 2011).

Future Directions

Indole derivatives, including “1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone”, have a broad range of chemical and biological properties, making them an important area of research for the development of new drugs . Future research could focus on exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .

properties

IUPAC Name

1-(2-hydroxy-1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7(13)10-8-5-3-4-6-9(8)12(2)11(10)14/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUBMWAMRAMELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(C2=CC=CC=C21)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60840828, DTXSID201257707
Record name 3-(1-Hydroxyethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60840828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Hydroxy-1-methyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone

CAS RN

124043-91-0, 922142-24-3
Record name 1-(2-Hydroxy-1-methyl-1H-indol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124043-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Hydroxyethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60840828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Hydroxy-1-methyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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